molecular formula C29H36N2O6 B2497909 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid CAS No. 2422964-56-3

2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid

Cat. No. B2497909
CAS RN: 2422964-56-3
M. Wt: 508.615
InChI Key: DKHPNOBTLAMMGV-KKTHHDDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in solid-phase peptide synthesis . The empirical formula of a similar compound is C21H23NO4, and the molecular weight is 353.41 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a fluorenylmethyloxycarbonyl (Fmoc) group, an isobutyl group, and a pyrrolidine ring . The exact structure would require more specific information or computational analysis.

Mechanism of Action

The mechanism of action of this compound is not specified in the searched resources. As an Fmoc-protected amino acid, it is likely used in the synthesis of peptides or proteins .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O6/c1-6-24(26(32)33)31(25-15-16-30(18(25)2)27(34)37-29(3,4)5)28(35)36-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-25H,6,15-17H2,1-5H3,(H,32,33)/t18-,24?,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPNOBTLAMMGV-KKTHHDDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1CCN(C1C)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N([C@@H]1CCN([C@H]1C)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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